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Compound of Interest

Compound Name: 2-Phenyl-1,3-benzoxazol-6-amine

Cat. No.: B1300868

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characterization of 2-Phenyl-
1,3-benzoxazol-6-amine. Due to the limited availability of directly published experimental data
for this specific compound, this guide presents a comprehensive summary of expected spectral
characteristics based on established principles of spectroscopy and data from closely related
analogs. The provided experimental protocols are generalized based on standard laboratory
practices for the analysis of similar benzoxazole derivatives.

Chemical Structure and Properties

Chemical Name: 2-Phenyl-1,3-benzoxazol-6-amine CAS Number: 53421-88-8[1] Molecular
Formula: C13H10N20 Molecular Weight: 210.23 g/mol

The structure consists of a phenyl group attached to a benzoxazole core, which is further
substituted with an amine group at the 6-position. This arrangement of aromatic and
heterocyclic rings, along with the presence of a primary amine, dictates its unique spectral
properties.

Synthesis

The most common and established route for the synthesis of 2-Phenyl-1,3-benzoxazol-6-
amine involves a multi-step process starting from 2-phenyl-1,3-benzoxazole. This typically
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includes a nitration step to introduce a nitro group at the 6-position, followed by a reduction of
the nitro group to the desired amine functionality.[2]

Step 1: Nitration

2-Phenyl-1,3-benzoxazole

6-Nitro-2-phenyl-1,3-benzoxazole

Step 2: Reduction

Sn/ HClor
Catalytic Hydrogenation

2-Phenyl-1,3-benzoxazol-6-amine

Click to download full resolution via product page

Synthetic pathway for 2-Phenyl-1,3-benzoxazol-6-amine.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for 2-Phenyl-1,3-
benzoxazol-6-amine. These predictions are based on the analysis of spectral data from the
parent compound, 2-phenyl-1,3-benzoxazole, and other closely related substituted
benzoxazole derivatives.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (6, ppm) Multiplicity Assignment
] 2H, Phenyl protons (ortho to
~8.2-8.0 Multiplet
benzoxazole)
] 3H, Phenyl protons (meta and
~75-7.3 Multiplet
para)
~7.4 Doublet 1H, H-4
~6.9 Doublet 1H, H-7
~6.7 Doublet of doublets 1H, H-5
~3.8 Broad singlet 2H, -NH:z

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (6, ppm) Assighment

~ 163 C-2 (C=N)

~ 151 C-7a

~ 145 C-6

~ 142 C-3a

~ 131 Phenyl C (para)
~129 Phenyl C (ortho)
~ 127 Phenyl C (ipso)
~ 125 Phenyl C (meta)
~120 C-5

~111 C-4

~ 100 C-7
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Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm~?)

Vibration Mode

3450 - 3300 N-H stretch (asymmetric and symmetric)
3100 - 3000 Aromatic C-H stretch

~ 1630 C=N stretch

1600 - 1450 Aromatic C=C stretch

~ 1600 N-H bend (scissoring)

1300 - 1200 Aromatic C-N stretch

1250 - 1200 Asymmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation
210 [M]* (Molecular ion)
182 [M - COJ*
105 [CeHsCOl*
77 [CeHs]+
Table 5: Predicted UV-Vis Spectral Data
Molar Absorptivity (g,
Solvent Amax (nm)
M—*cm™?)
Expected to be in the range of
Ethanol ~ 340 - 360
104-10°
Expected to be in the range of
Dichloromethane ~ 340 - 360
104 - 10°
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Experimental Protocols

The following are generalized experimental protocols for the spectral characterization of 2-
Phenyl-1,3-benzoxazol-6-amine, based on standard practices for similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

~5-10 mg of sample
Dissolve sample in solvent - » | Process and analyze
in an NMR tube lé\ll(lz/(l)RMstc?twrlT?;g " | *H and 13C NMR data
~0.6 mL of deuterated P
solvent (e.g., DMSO-de)

\/

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton
frequency of 400 MHz or higher.

o Sample Preparation: Approximately 5-10 mg of 2-Phenyl-1,3-benzoxazol-6-amine is
dissolved in a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a standard 5 mm NMR
tube. Tetramethylsilane (TMS) is typically used as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to
obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15
ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is generally required compared to *H NMR. Typical
parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: A PerkinElImer Spectrum Two (or equivalent) FT-IR spectrometer.
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Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the empty sample compartment (or the ATR
crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EIl) or electrospray
ionization (ESI) source, such as an Agilent GC-MS or LC-MS system.[5]

Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion
probe or through a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable
solvent (e.g., methanol, acetonitrile) and infused into the ion source.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range
appropriate for the compound's molecular weight (e.g., 50-500 amu). The ionization energy
for El is typically 70 eV.

UV-Visible (UV-Vis) Spectroscopy

 Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Cary 60.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain
an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-
800 nm. A baseline correction is performed using a cuvette containing only the solvent. The
wavelength of maximum absorbance (Amax) is determined from the spectrum.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of 2-

Phenyl-1,3-benzoxazol-6-amine. While direct experimental data is not extensively published,

the predicted spectral data and generalized protocols outlined herein offer a robust starting
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point for researchers and scientists working with this compound. It is recommended that
experimental data be acquired and compared with these predictions for definitive structural
confirmation. The unique structural features of this molecule, particularly the combination of the
benzoxazole core and the amino substituent, make it an interesting candidate for further
investigation in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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